molecular formula C20H19N3O4S B6508949 N-(2-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 895111-57-6

N-(2-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B6508949
CAS No.: 895111-57-6
M. Wt: 397.4 g/mol
InChI Key: MDHQZYNGPNPYNB-UHFFFAOYSA-N
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Description

This compound is a sulfanyl acetamide derivative featuring a dihydropyrazine core substituted with a 4-methoxyphenyl group and an N-(2-methoxyphenyl)acetamide moiety. The sulfanyl (-S-) bridge connects the acetamide to the pyrazinone ring, a structural motif associated with diverse biological activities, including antimicrobial and anti-inflammatory effects. Its synthesis likely involves coupling reactions similar to those described for structurally related compounds in the literature .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-26-15-9-7-14(8-10-15)23-12-11-21-19(20(23)25)28-13-18(24)22-16-5-3-4-6-17(16)27-2/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHQZYNGPNPYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Core Structure Key Substituents Biological Activity (Reported) Reference
Target Compound Dihydropyrazine + sulfanyl acetamide 4-Methoxyphenyl (pyrazine), 2-methoxyphenyl (acetamide) Not explicitly stated (structural focus) -
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () Benzene + sulfanyl acetamide 4-Methoxyphenyl (acetamide), 2-aminophenyl (sulfanyl) Antimicrobial
N-(3-Chloro-4-Methoxyphenyl)-2-{[3-(2-Methylpropyl)-4-Oxo-3,4-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl}Acetamide (923226-64-6; ) Thienopyrimidine + sulfanyl acetamide 3-Chloro-4-methoxyphenyl (acetamide), 2-methylpropyl (thienopyrimidine) Not explicitly stated (structural focus)
2-Cyano-2-[2-(4-Methoxyphenyl)Hydrazinylidene]-N-(4-Sulfamoylphenyl)Ethanamide (13b; ) Cyanoacetamide + hydrazinylidene 4-Methoxyphenyl (hydrazine), 4-sulfamoylphenyl (acetamide) Not explicitly stated (synthesis focus)
N-(4-Bromophenyl)-2-[2-(4-Methoxyphenyl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-yl]Acetamide (942035-02-1; ) Pyrazolo-pyrazine + acetamide 4-Bromophenyl (acetamide), 4-methoxyphenyl (pyrazine) Not explicitly stated (structural focus)

Key Observations:

  • Heterocyclic Core Diversity: The target compound’s dihydropyrazine core distinguishes it from thienopyrimidine () or pyrazolo-pyrazine () analogs. These variations influence electronic properties and binding interactions.
  • Substituent Effects : Methoxy groups are common in the target compound and analogs (e.g., 13b in , -02-1 in ), enhancing solubility and modulating receptor affinity. The 2-methoxyphenyl group in the target compound may confer steric effects distinct from 4-methoxyphenyl analogs .
  • Sulfanyl Linkage : All compounds share the sulfanyl bridge, critical for stabilizing molecular conformations and enabling thiol-mediated interactions in biological systems .

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